molecular formula C6H5O7K3·H2O<br>K3C6H5O7<br>C6H5K3O7 B1195846 Potassium citrate CAS No. 866-84-2

Potassium citrate

Cat. No. B1195846
CAS RN: 866-84-2
M. Wt: 306.39 g/mol
InChI Key: QEEAPRPFLLJWCF-UHFFFAOYSA-K
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Patent
US04664920

Procedure details

An aqueous solution of potassium citrate was prepared by adding 132 grams of potassium hydroxide (KOH, 85% pure) and 210 grams of citric acid monohydrate to 695 grams of distilled water. To this, 15.2 grams of acetaldehyde/diacetyl flavorant was added. After mixing, the mixture was transferred to a Niro spray dryer, which maintained an inlet air temperature of 120° C. and an outlet air temperature of 90° C. The resultant free-flowing powder was hygroscopic and collapsed in storage over night.
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
695 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].O.[C:4]([OH:16])(=[O:15])[CH2:5][C:6]([CH2:11][C:12]([OH:14])=[O:13])([C:8]([OH:10])=[O:9])[OH:7]>O>[C:4]([O-:16])(=[O:15])[CH2:5][C:6]([CH2:11][C:12]([O-:14])=[O:13])([C:8]([O-:10])=[O:9])[OH:7].[K+:2].[K+:2].[K+:2] |f:0.1,2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
132 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
210 g
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
695 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this, 15.2 grams of acetaldehyde/diacetyl flavorant was added
ADDITION
Type
ADDITION
Details
After mixing
WAIT
Type
WAIT
Details
collapsed in storage over night

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[K+].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.